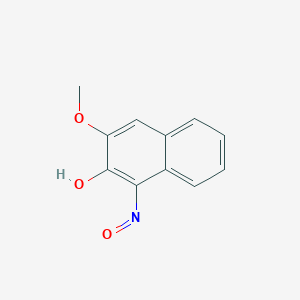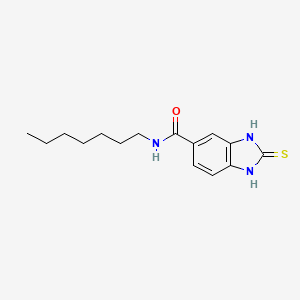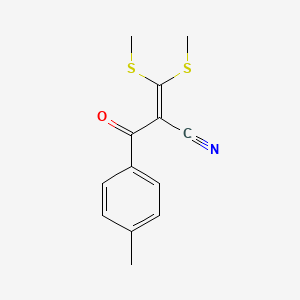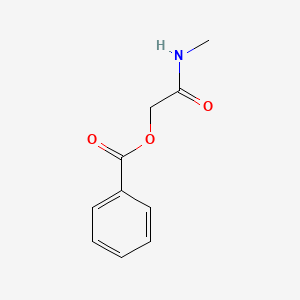
5,6-Dimethyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dimethyl-1,4-methanotetralin: is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by a fused ring system with two methyl groups attached to the 5th and 6th positions of the tetralin structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-1,4-methanotetralin typically involves the catalytic intramolecular Friedel-Crafts reaction of benzyl Meldrum’s acid derivatives. This method allows for the formation of the desired polycyclic structure with high specificity .
Industrial Production Methods: Industrial production methods for 5,6-Dimethyl-1,4-methanotetralin are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Friedel-Crafts reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: 5,6-Dimethyl-1,4-methanotetralin can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alkanes or alcohols.
科学的研究の応用
Chemistry: 5,6-Dimethyl-1,4-methanotetralin is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical transformations.
Biology: In biological research, this compound can be used to study the effects of polycyclic aromatic hydrocarbons on living organisms. It can serve as a model compound to investigate the metabolism and toxicity of similar structures.
Medicine: Research into related compounds has shown promise in areas such as anticancer and antimicrobial activity .
Industry: In industrial applications, 5,6-Dimethyl-1,4-methanotetralin can be used as an intermediate in the production of dyes, polymers, and other materials. Its stability and reactivity make it a versatile compound for various manufacturing processes.
作用機序
The mechanism of action of 5,6-Dimethyl-1,4-methanotetralin involves its interaction with molecular targets and pathways within cells. The specific pathways and targets depend on the context of its use. For example, in biological systems, it may interact with enzymes involved in the metabolism of polycyclic aromatic hydrocarbons, leading to the formation of reactive intermediates that can cause cellular damage .
類似化合物との比較
1,4-Dimethylbenzene: This compound has a similar structure but lacks the fused ring system of 5,6-Dimethyl-1,4-methanotetralin.
5,6-Dimethylbenzimidazole: This compound has a similar methyl substitution pattern but contains an imidazole ring instead of a tetralin structure.
Uniqueness: 5,6-Dimethyl-1,4-methanotetralin is unique due to its fused ring system and specific methyl substitution pattern. These structural features confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
101126-30-1 |
|---|---|
分子式 |
C13H16 |
分子量 |
172.27 g/mol |
IUPAC名 |
3,4-dimethyltricyclo[6.2.1.02,7]undeca-2(7),3,5-triene |
InChI |
InChI=1S/C13H16/c1-8-3-6-12-10-4-5-11(7-10)13(12)9(8)2/h3,6,10-11H,4-5,7H2,1-2H3 |
InChIキー |
RJUTZFRMAJOIJT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=C1)C3CCC2C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-({[(1H-Benzimidazol-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14330506.png)
![6,7-Dihydro-7-hydroxy-5H-thieno[3,2-b]thiopyran-2-sulfonamide](/img/structure/B14330509.png)
![1,2,6,7-Tetrahydrodicyclopenta[CD,JK]pyrene](/img/structure/B14330515.png)
amino}-2-(propan-2-yl)pentanenitrile](/img/structure/B14330523.png)





![1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea](/img/structure/B14330560.png)


